
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyridazin, a class of compounds known for their broad spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of similar pyridazin derivatives has been reported in the literature . These compounds were synthesized and screened for their inhibitory activities against certain enzymes . The final products were obtained without the need for harsh purification steps .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridazin ring, a fluorobenzyl group, and an acetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Mecanismo De Acción
The mechanism of action of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. It is also believed to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and promote cell death in cancer cells. It has also been shown to improve memory and cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is that it has been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that the compound is relatively new and has not yet been extensively studied in human clinical trials.
Direcciones Futuras
There are many future directions for research on N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide. One direction is to further explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for other diseases such as cancer and inflammatory disorders. Additionally, research could focus on optimizing the synthesis method for higher yield and purity, and improving the understanding of its mechanism of action.
Métodos De Síntesis
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is synthesized using a specific method. The synthesis involves the reaction of 4-fluorobenzyl chloride with 2-mercapto-3-phenylpyridazine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9(18)15-12-6-7-13(17-16-12)19-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOMYYJOTJHUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
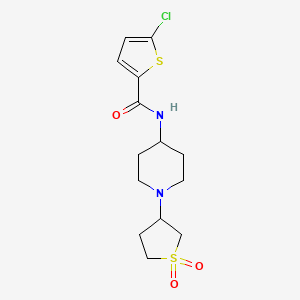
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2911716.png)
![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)

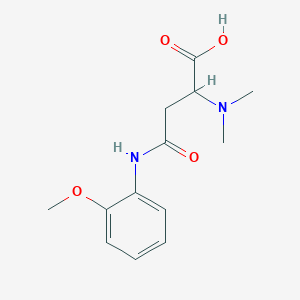
![ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2911722.png)
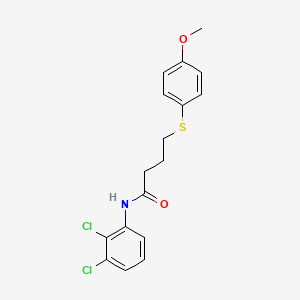
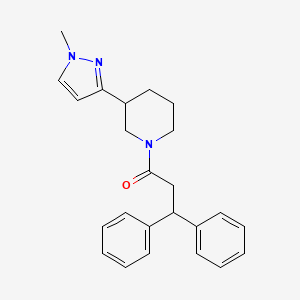

![5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2911732.png)
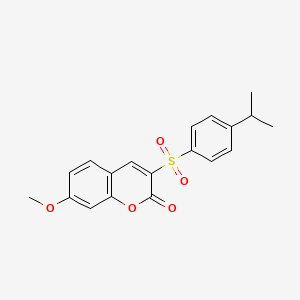
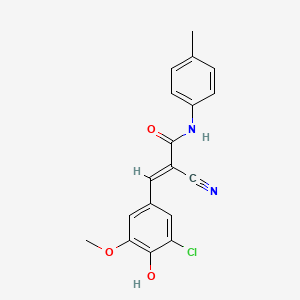
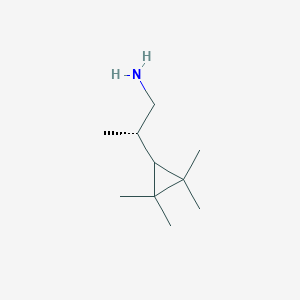
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)
